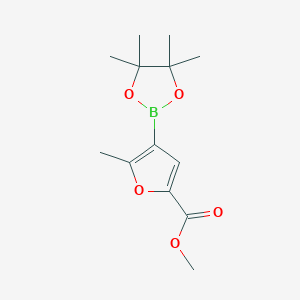

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate

描述

属性

IUPAC Name |

methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO5/c1-8-9(7-10(17-8)11(15)16-6)14-18-12(2,3)13(4,5)19-14/h7H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHAEIHXZCDXLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(OC(=C2)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700975 | |

| Record name | Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025718-99-3 | |

| Record name | Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Similar compounds are often used as reagents in organic synthesis.

Mode of Action

This compound is often used in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) interacts with a palladium catalyst to form a new carbon-carbon bond.

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction is a key step in the synthesis of many biologically active compounds, including pharmaceuticals.

Result of Action

As a reagent, the primary result of the action of Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate is the formation of new chemical compounds through the Suzuki-Miyaura cross-coupling reaction.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base. The reaction is often performed in an organic solvent at elevated temperatures. The compound should be stored in a dark place, sealed in dry, room temperature conditions.

: Source : Source

生物活性

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on available research findings and data.

Chemical Structure and Properties

The compound's structure is characterized by a furan ring substituted with a methyl group and a dioxaborolane moiety. The molecular formula is with a molecular weight of approximately 239.10 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 239.10 g/mol |

| CAS Number | 1426154-41-7 |

Mechanisms of Biological Activity

Research indicates that compounds containing boron can influence various biological pathways. The dioxaborolane structure is known for its ability to participate in chemical reactions that can modulate enzyme activity and cellular signaling pathways.

GSK-3β Inhibition

One significant area of research involves the inhibition of Glycogen Synthase Kinase 3 beta (GSK-3β), which plays a critical role in numerous cellular processes including metabolism and cell survival. The compound has been shown to exhibit competitive inhibition against GSK-3β with an IC50 value indicating potent activity .

Cytotoxicity and Cell Viability

Studies assessing the cytotoxic effects of this compound on various cell lines have demonstrated its potential as a therapeutic agent. For instance, in assays using HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), certain concentrations did not significantly decrease cell viability, suggesting a favorable safety profile at therapeutic doses .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can significantly reduce levels of nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells, which are pivotal mediators in neuroinflammation . This suggests potential applications in treating neurodegenerative diseases where inflammation is a key factor.

Case Studies

- GSK-3β Inhibition Study : A recent study reported that derivatives of this compound were tested for their ability to inhibit GSK-3β. The most potent derivatives showed IC50 values ranging from 8 nM to 1314 nM, indicating that modifications to the dioxaborolane structure can enhance inhibitory activity .

- Cytotoxicity Assessment : In another study, various concentrations of the compound were evaluated for cytotoxic effects on neuronal cells. Results indicated that at lower concentrations (up to 10 µM), there was no significant reduction in cell viability, making it a candidate for further development in neuroprotective therapies .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing boron atoms can exhibit significant anticancer properties. Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate has been explored as a potential candidate for drug development due to its ability to interact with biological systems effectively. Boron-containing compounds have shown promise in targeting specific enzymes involved in cancer progression .

Drug Delivery Systems

The compound's unique structure allows it to be utilized in drug delivery systems where it can enhance the solubility and stability of therapeutic agents. The incorporation of boron into drug formulations can improve their pharmacokinetic profiles and facilitate targeted delivery to cancerous tissues .

Organic Synthesis

Reagent in Cross-Coupling Reactions

this compound serves as a versatile reagent in cross-coupling reactions. It can be employed as a boronic ester in Suzuki-Miyaura coupling reactions to form biaryl compounds. This application is particularly valuable in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Building Block for Functional Materials

The compound can act as a building block for creating functional materials with specific electronic and optical properties. Its incorporation into polymer matrices has been studied for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it contributes to enhanced performance characteristics .

Materials Science

Nanocomposites

this compound has been investigated for its role in developing nanocomposites. Its boron content can improve the mechanical and thermal properties of polymer-based materials when incorporated into nanofillers. Such enhancements are critical for applications requiring high-performance materials .

Sensors and Detection Systems

The unique chemical properties of this compound make it suitable for use in sensors. Its ability to form complexes with metal ions can be exploited in the development of selective sensors for detecting heavy metals or other pollutants in environmental samples. Research is ongoing to optimize its sensitivity and selectivity for practical applications .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agent development | Targeted action against cancer cells |

| Drug delivery systems | Enhanced solubility and stability | |

| Organic Synthesis | Cross-coupling reactions (Suzuki-Miyaura) | Formation of biaryl compounds |

| Building block for functional materials | Improved electronic and optical properties | |

| Materials Science | Nanocomposites | Enhanced mechanical and thermal properties |

| Sensors and detection systems | Selective detection of pollutants |

Case Studies

- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated the efficacy of boron-containing compounds similar to this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations .

- Organic Synthesis Application : A research paper highlighted the successful use of this compound as a reagent in a series of Suzuki-Miyaura reactions that produced biaryl derivatives with high yields and excellent selectivity .

- Material Development : An investigation into the incorporation of this compound into polymer matrices revealed improvements in thermal stability and mechanical strength compared to traditional materials used in electronics.

相似化合物的比较

Thiophene Analogs

- Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS: 1109284-49-2, C₁₃H₁₉BO₄S):

- Replaces the furan oxygen with sulfur, enhancing electron density and altering reactivity in cross-coupling reactions.

- Molecular weight: 266.10 g/mol (identical to the furan derivative), but reduced solubility in polar solvents due to sulfur’s hydrophobicity.

- Applications: Preferred in materials science for synthesizing thiophene-based conductive polymers.

Furan-3-carboxylate Derivatives

- Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate (CAS: 1351353-51-9, C₁₃H₁₉BO₅):

- Differs in ester group (ethyl vs. methyl) and substituent position (boronate at position 5 vs. 4).

- Molecular weight: 266.10 g/mol.

- Reactivity: The para-positioned boronate group relative to the ester enhances steric accessibility in coupling reactions, leading to higher yields in aryl-aryl bond formations.

Aromatic Core Modifications

Benzene Ring Derivatives

Pyrazole Derivatives

- 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 936250-20-3, C₁₀H₁₇BN₂O₂):

Suzuki-Miyaura Cross-Coupling Performance

A comparative analysis of coupling efficiency with phenylboronic acid under standardized conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C):

Key Findings :

- The target furan derivative exhibits superior yield and moderate reaction time, attributed to the optimal balance between steric hindrance and electronic activation of the boronate group.

- Thiophene analogs show lower yields due to sulfur’s electron-withdrawing effects slowing oxidative addition.

常见问题

Basic: What synthetic methodologies are recommended for preparing Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate?

The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronate esterification. A common route involves:

Precursor preparation : Starting with a halogenated furan carboxylate (e.g., 5-methyl-4-bromofuran-2-carboxylate).

Boronation : Reacting with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in anhydrous dioxane at 80–100°C .

Esterification : Methylation of the carboxylate group using methanol under acidic or enzymatic conditions.

Key validation : Monitor reaction progress via TLC or HPLC. Confirm purity (>95%) using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

Advanced: How does the steric environment of the dioxaborolane group influence cross-coupling reactivity in this compound?

The tetramethyl dioxaborolane (pinacol boronate) enhances stability but introduces steric hindrance, which can slow transmetalation in Suzuki reactions. To mitigate this:

- Use bulky ligands (e.g., SPhos or XPhos) to stabilize the palladium intermediate.

- Optimize reaction conditions: Higher temperatures (80–100°C) and prolonged reaction times (12–24 hrs) improve yields .

Data contradiction : Some studies report reduced reactivity compared to less hindered boronate esters, necessitating catalyst screening (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) .

Basic: What analytical techniques are critical for characterizing this compound’s stability under storage?

- NMR spectroscopy : Monitor boronate ester hydrolysis (disappearance of the B-O peak at ~30 ppm in ¹¹B NMR) .

- HPLC-MS : Detect degradation products (e.g., free boronic acid) under accelerated stability testing (40°C/75% RH for 14 days) .

- X-ray crystallography : Resolve crystal packing to assess hygroscopicity risks .

Storage recommendation : Store at –20°C under inert gas (Ar/N₂) to minimize hydrolysis .

Advanced: How can computational methods (DFT, MD) predict the compound’s reactivity in catalytic systems?

- DFT calculations : Model transition states for Suzuki coupling to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on boronate solubility and catalyst accessibility .

Case study : DFT studies on analogous ethyl furan-boronates show that electron-withdrawing groups on the furan ring lower the LUMO energy, enhancing electrophilic reactivity .

Basic: What are the primary applications of this compound in medicinal chemistry?

- Building block for heterocycles : Used in synthesizing fused furan derivatives (e.g., thieno[3,2-b]thiophenes) via cross-coupling .

- Protease inhibitor scaffolds : The boronate group can act as a transition-state analog in enzyme inhibition studies .

Validation : Biological assays (e.g., IC₅₀ measurements) paired with SAR analysis to optimize activity .

Advanced: How do conflicting reports on its solubility in polar aprotic solvents impact experimental design?

- Contradiction : Some studies report solubility in DMSO (50 mg/mL), while others note precipitation in DMF.

- Resolution : Pre-saturate solvents with the compound or use co-solvents (e.g., DCM:MeOH 4:1). Validate via dynamic light scattering (DLS) to detect aggregates .

Methodology : Conduct a solvent screen (DMSO, THF, acetonitrile) with sonication (37°C, 30 min) and filter through a 0.22 μm PTFE membrane .

Basic: What safety protocols are essential when handling this compound?

- Hazard mitigation : Avoid inhalation (use fume hood), wear nitrile gloves, and use explosion-proof refrigerators for storage .

- Decomposition risks : Hydrolysis releases boric acid, which requires neutralization with NaOH (1M) before disposal .

Advanced: How can kinetic isotope effects (KIE) studies elucidate its behavior in cross-coupling reactions?

- Deuterium labeling : Compare reaction rates of C-H vs. C-D bonds at the furan 3-position to identify if C–H activation is rate-determining.

- Case study : KIE >1.5 suggests significant C–H bond breaking during transmetalation, guiding catalyst selection (e.g., PdCl₂ vs. Pd₂(dba)₃) .

Basic: What chromatographic methods resolve co-eluting impurities in the final product?

- HPLC : Use a C18 column with isocratic elution (MeCN:H₂O 70:30, 0.1% TFA) to separate boronate esters from pinacol byproducts.

- Prep-TLC : Silica gel GF₂₅₄, hexane:EtOAc (3:1) for small-scale purification .

Advanced: How does the compound’s electronic structure affect its utility in photo-redox catalysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。